An In-Depth Technical Guide to 2,5-Diamino-4,6-dihydroxypyrimidine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2,5-Diamino-4,6-dihydroxypyrimidine: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diamino-4,6-dihydroxypyrimidine is a pivotal heterocyclic compound that serves as a fundamental building block in synthetic organic chemistry. While not possessing significant intrinsic biological activity itself, its true value lies in its role as a versatile precursor for a range of high-value pharmaceutical compounds. Its strategic placement of amino and hydroxyl groups allows for subsequent chemical modifications, leading to complex molecular architectures.
This guide provides a comprehensive technical overview of 2,5-Diamino-4,6-dihydroxypyrimidine, moving beyond a simple recitation of facts to explain the causality behind its properties and applications. We will delve into its molecular structure, physicochemical characteristics, detailed synthetic pathways, and its critical role as a key intermediate in the production of antiviral agents. This document is structured to serve as a practical and authoritative resource for professionals engaged in chemical research and drug development.
Part 1: Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure and physical properties of 2,5-Diamino-4,6-dihydroxypyrimidine is essential for its effective use in synthesis and research.
Chemical Identity
The compound is systematically identified by the following descriptors. It is most commonly available and handled as its hydrochloride salt, which enhances its stability and shelf-life.
| Identifier | Value | Source(s) |
| IUPAC Name | 2,5-diaminopyrimidine-4,6-diol | [1] |
| CAS Number (Free Base) | 40769-69-5 | [1][2] |
| CAS Number (HCl Salt) | 56830-58-1 | [3] |
| Molecular Formula (Free Base) | C₄H₆N₄O₂ | [1][2] |
| Molecular Weight (Free Base) | 142.12 g/mol | [1][2] |
| Molecular Formula (HCl Salt) | C₄H₆N₄O₂·HCl | [3][4] |
| Molecular Weight (HCl Salt) | 178.58 g/mol | [3][4] |
| Synonyms | 2,5-Diamino-6-hydroxy-4(1H)-pyrimidinone; 2,5-Diaminopyrimidine-4,6-diol | [3] |
Prototropic Tautomerism: A Key Structural Feature
A critical aspect of pyrimidinediol chemistry is the existence of prototropic tautomers. 2,5-Diamino-4,6-dihydroxypyrimidine does not exist solely in the di-enol (dihydroxypyrimidine) form. It is in equilibrium with its more stable keto-enol and diketo tautomers. The predominant form is generally the 2,5-diamino-6-hydroxy-4(1H)-pyrimidinone tautomer, where one of the hydroxyl groups exists as a carbonyl. This equilibrium is fundamental to its reactivity, particularly in electrophilic substitution reactions.
Caption: Tautomeric equilibrium of 2,5-Diamino-4,6-dihydroxypyrimidine.
Physicochemical Properties
The physical properties of the compound are summarized below. Note that data often refers to the hydrochloride salt, which is the common commercial form.
| Property | Value | Notes and References |
| Appearance | White to yellow, pink, or brown crystalline powder | [3][5] |
| Melting Point | >250 °C (decomposes) | [2][5] |
| Density (Predicted) | 2.15 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 8.52 ± 0.10 | [2] |
| Solubility | No experimental data is readily available for the 2,5-diamino isomer. However, the closely related isomer, 2,4-diamino-6-hydroxypyrimidine, is soluble in PBS (pH 7.2) at ~3.3 mg/mL, and in organic solvents like DMSO (~14.6 mg/mL) and DMF (~14.4 mg/mL).[6] Similar solubility characteristics are anticipated. |
Spectral Analysis
Experimental spectral data for 2,5-Diamino-4,6-dihydroxypyrimidine is not widely published. However, based on its structure and data from analogous compounds, the following characteristics can be predicted:
-
¹H NMR: In a solvent like DMSO-d₆, one would expect to see broad signals for the two amino groups (-NH₂) and the ring N-H protons. The absence of a proton at the 5-position distinguishes it from many other pyrimidines.
-
¹³C NMR: Based on data for similar 2-amino-5-substituted-pyrimidine-4,6-diols, characteristic chemical shifts are expected.[7] The carbon atoms C4 and C6, bonded to oxygen, would appear significantly downfield (δ ≈ 163-165 ppm). The C2 carbon, attached to two nitrogen atoms, would also be downfield (δ ≈ 152 ppm), while the C5 carbon, bonded to an amino group, would be the most upfield of the ring carbons.[7]
-
FT-IR: The spectrum would be characterized by strong, broad absorptions in the 3100-3500 cm⁻¹ region, corresponding to N-H and O-H stretching vibrations. A strong absorption band around 1600-1680 cm⁻¹ would be indicative of the C=O stretch from the predominant keto-enol tautomer, as well as C=N and C=C ring vibrations and N-H bending.
-
Mass Spectrometry: The free base would show a molecular ion peak [M]⁺ at m/z 142. The hydrochloride salt may show fragments corresponding to the free base. PubChem lists MS/MS fragmentation data, which can be used for structural confirmation.
Part 2: Chemical Synthesis and Reactivity
The synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine is a multi-step process that has been optimized for industrial-scale production. Its reactivity is dominated by its function as a nucleophile and its conversion to more reactive intermediates.
Synthetic Pathway Overview
A common and efficient synthetic route begins with the condensation of a malonic ester with guanidine, followed by nitrosation and subsequent reduction. This pathway is logical and self-validating: the initial cyclization forms the core pyrimidine ring, nitrosation introduces a functional group at the electron-rich C5 position, and reduction converts the nitroso group to the desired primary amine.
Caption: General synthetic workflow for 2,5-Diamino-4,6-dihydroxypyrimidine.
Detailed Synthetic Protocol
The following protocol is adapted from a patented synthetic method and represents a robust procedure for laboratory-scale preparation.[8]
Step 1: Cyclization to form 2-Amino-4,6-dihydroxypyrimidine
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In a suitable reaction vessel, charge a 28-30% solution of sodium methoxide in methanol.
-
Add guanidine hydrochloride to the sodium methoxide solution with stirring. The mole ratio of guanidine HCl to sodium methoxide should be approximately 1:1.5 to 1:3.5.
-
Heat the mixture to 45-50 °C.
-
Slowly add dimethyl malonate dropwise, maintaining the temperature. The mole ratio of guanidine HCl to dimethyl malonate is typically 1:1.0 to 1:1.5.[8]
-
After the addition is complete, maintain the reaction at 45-50 °C for 4-6 hours to ensure complete cyclization.
-
Distill off the methanol under reduced pressure.
-
Dissolve the resulting solid residue in water and adjust the pH to 3-5 using an acid such as glacial acetic acid or hydrochloric acid to precipitate the product.
-
Cool the mixture, collect the solid by filtration, wash with water, and dry to yield 2-Amino-4,6-dihydroxypyrimidine.
Step 2: Nitrosation
-
Suspend the 2-Amino-4,6-dihydroxypyrimidine from Step 1 in water.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂). The mole ratio of the pyrimidine to sodium nitrite should be approximately 1:1.1 to 1:1.5.[8]
-
Maintain the temperature and slowly add acid (e.g., HCl) to adjust the pH to 2-3, which generates the nitrosating agent in situ.
-
Stir the reaction mixture at low temperature for 1-2 hours. The formation of a colored precipitate indicates the formation of the 5-nitroso derivative.
-
Filter the solid, wash with cold water, and use it directly in the next step.
Step 3: Reduction
-
Suspend the wet 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine in water.
-
Heat the mixture to 20-40 °C.
-
Slowly add a reducing agent such as sodium dithionite (sodium hydrosulfite) portion-wise, maintaining the temperature.
-
After the addition is complete, continue stirring for 1-4 hours until the reaction is complete (indicated by a color change).
-
Cool the mixture, filter the solid product, wash with water, and dry to obtain crude 2,5-Diamino-4,6-dihydroxypyrimidine.
Step 4: Salt Formation (Purification)
-
Suspend the crude product from Step 3 in methanol.
-
Heat the suspension to 50-70 °C.
-
Slowly add concentrated hydrochloric acid dropwise.
-
Maintain the temperature for 1-3 hours.
-
Cool the mixture to room temperature. The purified hydrochloride salt will precipitate.
-
Collect the final product by filtration, wash with cold methanol, and dry under vacuum. This yields 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride with a purity typically >98%.[8]
Reactivity and Stability
-
Stability: The compound is stable under normal storage conditions but is reported to be air-sensitive.[3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.
-
Incompatible Materials: Avoid strong oxidizing agents, which can degrade the molecule.
-
Key Reaction - Chlorination: The most significant reaction of this compound is its conversion to 2,5-diamino-4,6-dichloropyrimidine. This is a crucial step in the synthesis of many purine-based drugs. The reaction is typically performed by heating the dihydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a quaternary ammonium salt (e.g., tetraethylammonium chloride) or a weak tertiary amine hydrochloride.[5][9] The hydroxyl groups, existing predominantly in their keto form, are converted to chloro groups, dramatically increasing the reactivity of the pyrimidine ring for subsequent nucleophilic substitution reactions.
Part 3: Biological Significance and Applications
A Cornerstone Intermediate for Antiviral Drugs
The primary application of 2,5-Diamino-4,6-dihydroxypyrimidine is as a key starting material in the synthesis of 2,5-diamino-4,6-dichloropyrimidine.[1][9] This dichlorinated intermediate is a versatile building block for constructing the purine ring system found in many nucleoside analogue reverse transcriptase inhibitors (NRTIs).
A prominent example is the synthesis of Abacavir , a potent antiviral medication used in the treatment of HIV/AIDS. The synthesis of Abacavir relies on the reactivity of the 2,5-diamino-4,6-dichloropyrimidine intermediate.
Important Distinction from Bioactive Isomers
It is critical for researchers to distinguish 2,5-Diamino-4,6-dihydroxypyrimidine from its isomer, 2,4-Diamino-6-hydroxypyrimidine . While structurally similar, their biological profiles are vastly different.
-
2,5-Diamino-4,6-dihydroxypyrimidine: Generally considered biologically inert and serves as a synthetic intermediate. Studies have shown that dihydroxypyrimidine compounds are devoid of the nitric oxide (NO) inhibitory activity exhibited by their dichlorinated counterparts.[7]
-
2,4-Diamino-6-hydroxypyrimidine: A known inhibitor of the enzyme GTP cyclohydrolase I. This enzyme is rate-limiting in the de novo synthesis of tetrahydrobiopterin (BH4), an essential cofactor for nitric oxide synthases (NOS). By inhibiting this enzyme, 2,4-diamino-6-hydroxypyrimidine effectively suppresses the production of nitric oxide.
This functional difference underscores the importance of precise isomeric control and characterization in drug development and chemical biology research.
Context in Broader Metabolism
While the title compound itself is a synthetic precursor, a closely related molecule, 2,5-diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine , is a naturally occurring metabolite in the purine metabolism pathway.[10] It is formed from the hydrolysis of GTP and serves as a precursor in the biosynthesis of riboflavin (Vitamin B2).[10] This provides a biochemical context for the pyrimidine scaffold in natural systems.
Part 4: Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 2,5-Diamino-4,6-dihydroxypyrimidine and its hydrochloride salt.
-
Hazard Identification: The compound is classified as an irritant. Hazard codes Xi and risk statements R36/37/38 (Irritating to eyes, respiratory system, and skin) are associated with it.[11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear appropriate protective gloves and a lab coat.
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.
-
-
First Aid Measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Rinse mouth with water. Seek medical attention if symptoms persist.[11]
-
-
Storage and Disposal:
Conclusion
2,5-Diamino-4,6-dihydroxypyrimidine is a compound of significant synthetic utility rather than direct pharmacological activity. Its value is realized through its chemical transformation into highly reactive intermediates, most notably 2,5-diamino-4,6-dichloropyrimidine, which opens the door to the synthesis of complex purine-based therapeutics. An understanding of its tautomeric nature, optimized synthetic routes, and key chemical reactions is indispensable for medicinal chemists and process development scientists. This guide has aimed to provide an authoritative, in-depth perspective, equipping researchers with the foundational knowledge required to effectively and safely utilize this important chemical building block.
References
- Hanson, J. (1991). Process for preparing 2,5-diamino-4,6-dichloropyrimidine. European Patent EP0483204B1. [URL: https://patents.google.
- Temple, Jr., C., et al. (1975). Preparation of 2,5-Diamino-4,6-dichloropyrimidine. The Journal of Organic Chemistry, 40(21), 3141-3142.
- Vince, R., & Daluge, S. (1999). Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine. U.S. Patent 5,917,042. [URL: https://patents.google.
- Hanson, J. (1991). Process for preparing 2,5-diamino-4,6-dichloropyrimidine. WIPO Patent WO/1991/001310. [URL: https://patentscope.wipo.int/search/en/detail.jsf?docId=WO1991001310]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733981, 2,5-Diamino-4,6-dihydroxypyrimidine. Retrieved from [Link]
- Glaxo Group Limited. (1997). Process for the production of 2,5-diamino-4,6-dichloropyrimidine. European Patent EP0816344B1. [URL: https://patents.google.
-
Wikipedia contributors. (2023, April 25). 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Novotna, E., et al. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 21, 3019-3030.
-
Global Substance Registration System (GSRS). (n.d.). 2,5-DIAMINO-4,6-DIHYDROXYPYRIMIDINE HYDROCHLORIDE. Retrieved from [Link]
- CN104496911A. (2015). Method for synthesizing 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride. Google Patents. [URL: https://patents.google.
Sources
- 1. 2,5-Diamino-4,6-dichloropyrimidine CAS#: 55583-59-0 [m.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride | 56830-58-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. data.epo.org [data.epo.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride - Google Patents [patents.google.com]
- 9. EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 10. 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine - Wikipedia [en.wikipedia.org]
- 11. echemi.com [echemi.com]
